molecular formula C11H17N3O5 B12784857 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine CAS No. 133488-39-8

1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine

Cat. No.: B12784857
CAS No.: 133488-39-8
M. Wt: 271.27 g/mol
InChI Key: JQTHJBSNTDLZGU-VTBDLZGYSA-N
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Description

1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides

Preparation Methods

The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine typically involves multiple steps, starting from readily available sugar derivatives. The synthetic route often includes the protection of hydroxyl groups, selective amination, and glycosylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.

    Medicine: The compound is investigated for its potential antiviral and anticancer properties, particularly in inhibiting the replication of certain viruses and the proliferation of cancer cells.

    Industry: It is used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular pathways affected by this compound include those related to nucleotide metabolism and DNA repair .

Comparison with Similar Compounds

1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine can be compared to other nucleoside analogs such as:

  • 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil
  • 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-methyluracil
  • 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activity and therapeutic potential .

Properties

CAS No.

133488-39-8

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,4S)-4-amino-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7-,8+,9?/m0/s1

InChI Key

JQTHJBSNTDLZGU-VTBDLZGYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](CO)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N

Origin of Product

United States

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